molecular formula C6H7BrN2 B1294240 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 914637-88-0

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B1294240
M. Wt: 187.04 g/mol
InChI Key: PDWIPFQOYQLXTK-UHFFFAOYSA-N
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Description

The compound "3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole" is a brominated heterocycle that is part of a broader class of imidazole derivatives. Imidazoles are five-membered rings containing two nitrogen atoms, which are of significant interest due to their presence in various biologically active compounds and pharmaceuticals. The bromine atom in the compound suggests potential utility in further chemical transformations, given bromine's reactivity.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One environmentally friendly approach for synthesizing highly substituted imidazoles involves using Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, as a reusable catalyst under thermal solvent-free conditions, which yields excellent results . Another method includes a biomimetic route for constructing the core skeletons of dimeric pyrrole-imidazole alkaloids, which has been successfully applied to synthesize natural products like ageliferin . Additionally, copper-mediated aerobic oxidative synthesis has been used to create 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides .

Molecular Structure Analysis

The molecular structure of related bromo-imidazole derivatives has been investigated using techniques like single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry and intermolecular interactions in the solid state . Similarly, the structures of various 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

Bromo-imidazole derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed cascade reactions, which can lead to the formation of complex hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . The presence of a bromine atom in these compounds facilitates further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-imidazole derivatives are influenced by their molecular structure. The crystal structure of these compounds often features π-π interactions and intermolecular hydrogen bonding, which can affect their melting points, solubility, and stability . Theoretical calculations using DFT and TD-DFT methods can provide insights into the electronic properties and reactivity of these molecules . Additionally, the presence of a bromine atom can significantly impact the compound's reactivity, making it a valuable synthetic handle for further chemical transformations .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIPFQOYQLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650371
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

CAS RN

914637-88-0
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Sakakibara, W Sasaki, Y Onda… - Journal of medicinal …, 2018 - ACS Publications
It is necessary for aldosterone synthase (CYP11B2) inhibitors to have both high potency and high selectivity over 11β-hydroxylase (CYP11B1), a critical enzyme for cortisol synthesis. …
Number of citations: 18 pubs.acs.org
榊原良 - 2020 - kitasato.repo.nii.ac.jp
< 背景・目的> アルドステロンは, 主に副腎でコレステロールから産生される鉱質コルチコイドであり, 最近の研究では高血圧の増悪因子であるだけでなく, 心・血管組織に対して種々の傷害性作用を…
Number of citations: 4 kitasato.repo.nii.ac.jp

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